2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide
Description
2-(1H-Indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide is a synthetic compound featuring a bicyclic azabicyclohexane scaffold conjugated to an indole-acetamide moiety.
Properties
IUPAC Name |
2-indol-1-yl-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18-8-12-13(9-18)16(12)17-15(20)10-19-7-6-11-4-2-3-5-14(11)19/h2-7,12-13,16H,8-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBOFHRFELMAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2NC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of alpha-diazoacetates using Ru(II) catalysis, followed by the Gabriel synthesis . This method allows for the efficient formation of the azabicyclohexane core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as photochemical [2 + 2] cycloaddition reactions to access the bicyclic structure . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety or the azabicyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds similar to 2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide exhibit various biological activities:
- Antipsychotic Effects : Studies have shown that indole derivatives can act as antipsychotic agents by modulating dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
- Neuroprotective Properties : The compound's ability to interact with neuroreceptors suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions, including the Ugi reaction, which allows for the construction of complex heterocycles efficiently. Variations in the synthesis process can lead to derivatives with enhanced biological activity .
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Ugi Reaction | 80% | Efficient for creating diverse compounds |
| Nucleophilic Substitution | 75% | Allows modification of functional groups |
Case Studies and Research Findings
Several studies have focused on the pharmacological profiling of similar compounds:
- Antipsychotic Activity : A study on related indole derivatives demonstrated significant antipsychotic effects in animal models, suggesting that modifications to the indole structure can enhance efficacy against psychotic symptoms .
- Neuroprotective Studies : Research involving azabicyclo compounds has shown promising results in protecting neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of various indole-based compounds in treating mood disorders, highlighting their therapeutic potential and paving the way for future applications of structurally similar compounds like this compound .
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azabicyclohexane structure may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azabicyclohexane Scaffolds
Compound 38 (N-(3-Benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-(7-cyano-4-methoxy-1H-indol-3-yl)-2-oxoacetamide)
- Key Differences: Replaces the 3-methyl group on the azabicyclohexane with a benzoyl moiety and introduces a 7-cyano-4-methoxy-substituted indole.
- Activity : Demonstrated potent HIV-1 entry inhibition (IC₅₀ = 12 nM) due to optimized interactions with viral gp120 .
- Pharmacokinetics: Enhanced metabolic stability compared to non-benzoylated analogs, attributed to reduced cytochrome P450-mediated oxidation .
WHO-Listed Complement Factor D Inhibitor
- Key Differences : Incorporates a bromo-pyridinyl group and a 2-methylpyrimidinyl-substituted indole.
- Structural Impact : The bulky pyrimidinyl group may improve target selectivity but reduce blood-brain barrier penetration compared to the simpler methyl-substituted target compound .
Indole-Acetamide Derivatives
2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1)
- Key Differences : Lacks the azabicyclohexane scaffold; instead, the acetamide is linked to a phenyl group.
- Activity : Exhibits α-amylase inhibition (IC₅₀ = 8.2 µM) and antioxidant properties, suggesting utility in diabetes management .
- Limitations : Reduced metabolic stability compared to bicyclic analogs due to the absence of a rigid scaffold .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Key Differences : Incorporates an oxadiazole-sulfanyl linker instead of a direct acetamide bond.
- Activity : Displays antimicrobial and antioxidant effects, with compound 8a showing MIC = 6.25 µg/mL against Staphylococcus aureus .
- Pharmacokinetics : The sulfanyl group enhances solubility but may increase susceptibility to glutathione-mediated cleavage .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Scaffold Rigidity : Azabicyclohexane-containing compounds (e.g., Compound 38, target compound) exhibit superior metabolic stability and target engagement compared to linear indole-acetamides .
- Substituent Effects: Electron-withdrawing groups (e.g., 7-cyano in Compound 38) enhance antiviral activity, while bulky substituents (e.g., pyrimidinyl in the WHO compound) may limit bioavailability .
- Linker Diversity : Oxadiazole-sulfanyl linkers improve solubility but introduce metabolic vulnerabilities, whereas direct acetamide bonds balance stability and potency .
Biological Activity
2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities, and a bicyclic structure that contributes to its pharmacological properties. The molecular formula is , and it possesses both lipophilic and hydrophilic characteristics, which may influence its bioavailability and interaction with biological targets.
Receptor Interaction
Research indicates that compounds similar to this compound may interact with various receptors in the central nervous system (CNS), particularly G protein-coupled receptors (GPCRs) and neurotransmitter receptors. Such interactions can modulate neurotransmitter release and influence synaptic plasticity, which are critical for cognitive functions and mood regulation .
Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role in disease progression .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound. The following table summarizes key findings from these studies:
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, administration of the compound resulted in behavioral changes indicative of reduced anxiety and depression levels. The study utilized standard tests such as the forced swim test and the tail suspension test, demonstrating statistically significant improvements in treated groups compared to placebo controls.
Case Study 2: Neuroprotection in Oxidative Stress Models
Another investigation focused on the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed that pre-treatment with this compound significantly reduced markers of apoptosis, suggesting a protective mechanism against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide?
- Methodology : Synthesis typically involves coupling indole derivatives with functionalized azabicyclo components. For example, indole-1-yl acetic acid can be activated using carbodiimide reagents (e.g., EDC/HOBt) and reacted with 3-methyl-3-azabicyclo[3.1.0]hexan-6-amine under inert conditions (N₂ atmosphere) at 0–25°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
- Optimization : Reaction yields improve with slow amine addition and catalytic DMAP. Monitor by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for structural validation?
- Key Techniques :
- ¹H/¹³C NMR : Confirm indole proton signals (δ 7.2–7.8 ppm) and azabicyclo methyl groups (δ 1.2–1.5 ppm).
- HRMS : Verify molecular ion peak (calculated for C₁₆H₁₉N₃O: 285.1576) .
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store in amber vials at –20°C under desiccant (silica gel). Avoid prolonged exposure to light or humidity, which may degrade the azabicyclo ring .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating biological activity?
- Antioxidant Activity : Use DPPH radical scavenging (IC₅₀) and FRAP assays. Prepare stock solutions in DMSO (≤0.1% final concentration) .
- Enzyme Inhibition : Screen against kinases or GPCRs via fluorescence polarization. Include positive controls (e.g., staurosporine for kinases) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Modification Strategies :
- Indole Ring : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance electrophilic interactions.
- Azabicyclo Component : Replace methyl with bulkier substituents (e.g., ethyl) to probe steric effects.
- Assay Correlation : Test derivatives in dose-response assays (e.g., IC₅₀ shifts) and analyze via multivariate regression .
Q. What computational approaches predict target binding modes?
- Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., serotonin receptors). Parameterize the azabicyclo ring’s rigidity to improve pose accuracy .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
Q. How can solubility challenges be addressed for in vivo studies?
- Formulation : Prepare PEG-400/water (60:40) co-solvent systems. Characterize solubility via shake-flask method (UV-Vis quantification at λmax ~270 nm) .
- Prodrug Design : Synthesize phosphate esters at the acetamide group for enhanced aqueous solubility .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
